2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant relevance in organic synthesis and medicinal chemistry. This compound is characterized by its unique molecular structure, which incorporates both a dioxaborolane ring and a dihydropyran moiety. Its molecular formula is with a molecular weight of approximately 210.08 g/mol. The compound is classified under boronic esters and has potential applications in drug development due to its biological activity.
Source: The compound can be sourced from various chemical suppliers and is available in high purity (up to 97%) for research purposes .
Classification: It falls under the category of organoboron compounds, specifically as a boronic ester, which are known for their utility in cross-coupling reactions and as intermediates in the synthesis of biologically active molecules.
The synthesis of 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5,6-dihydro-2H-pyran with boronic acid derivatives under controlled conditions. Key methods include:
The reaction mechanism generally involves the formation of a boronate intermediate followed by cyclization to form the dioxaborolane ring. Precise control over temperature and reaction time is crucial to avoid degradation of sensitive functional groups present in the substrate.
The structure of 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of:
Key structural data includes:
This compound participates in various chemical reactions typical for boron-containing compounds:
The stability of the dioxaborolane structure under different conditions allows it to act as a versatile building block in organic synthesis. Its reactivity can be modulated by changing substituents on the pyran ring.
The mechanism of action for this compound primarily revolves around its ability to form stable complexes with nucleophiles due to the presence of the boron atom. This facilitates:
Research indicates potential anti-inflammatory and antiproliferative activities associated with this compound . Further studies are required to elucidate specific pathways and targets within biological systems.
Relevant analyses indicate that the compound exhibits irritant properties upon contact with skin or mucous membranes .
The compound has garnered interest for its applications in:
Transition-metal catalysis represents the cornerstone methodology for synthesizing 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 212127-81-6). This approach typically employs palladium-based catalysts (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) to facilitate the coupling between dihydropyranyl halides or triflates and pinacolborane (HBpin) derivatives [10]. The catalytic cycle initiates with oxidative addition of the pyranyl halide to the Pd(0) complex, followed by transmetalation with the boron reagent. Reductive elimination yields the target boronate ester with high functional group tolerance.
Key optimization parameters include:
The inherent instability of 5,6-dihydro-2H-pyran-3-ylboronic acid necessitates protection strategies, with pinacol esterification being the predominant stabilization method. This process involves refluxing the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous toluene or tetrahydrofuran, utilizing azeotropic water removal to drive equilibrium toward the boronate ester [5] [10].
Critical reaction parameters include:
The resulting dioxaborolane exhibits exceptional stability, evidenced by:
Table 1: Comparative Stability of Boron Derivatives
Boron Species | Storage Temperature | Decomposition Onset | Handling Requirements |
---|---|---|---|
Boronic Acid | 0°C | Hours | Strict anhydrous |
Neat Boronate Ester | -20°C | Months | Argon atmosphere |
Pinacol Protected | -20°C | >2 years | Minimal special handling |
Solvent polarity and coordination properties profoundly influence stereoselectivity in dihydropyranyl boronate formation. Apolar solvents (toluene, benzene) favor trans-isomer formation, while coordinating solvents (THF, DME) promote cis-configured products – a critical consideration for subsequent Suzuki coupling applications [5].
Catalyst design principles:
Table 2: Optimization Matrix for Stereoselective Synthesis
Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Isomeric Ratio (trans:cis) |
---|---|---|---|---|
Toluene | Pd(dppf)Cl₂ | 80 | 6 | 92:8 |
THF | Pd(PPh₃)₄ | 65 | 8 | 78:22 |
Dioxane | [Ir(COD)OMe]₂ | 70 | 5 | 85:15 |
DME | Cu(acac)₂ | 60 | 12 | 68:32 |
Microwave-assisted protocols have reduced reaction times to <30 minutes while maintaining isomeric ratios >90:10, though scalability remains constrained by specialized equipment requirements .
Industrial production of 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane faces significant economic and technical hurdles. Current pricing reflects these challenges, with bulk costs exceeding $546/g at the 5g scale [2]. Key limitations include:
Process intensification strategies under development:
Table 3: Scalability Challenges and Mitigation Approaches
Production Barrier | Current Status | Emerging Solutions | Cost Impact |
---|---|---|---|
Catalyst Expense | $3,200/kg Pd | Immobilized catalysts | 40% reduction |
Temperature Control | -20°C storage | Lyophilized formulations | +15% stability premium |
Oxygen Sensitivity | Glove box required | Oxygen-scavenging packaging | $0.50/unit |
Purification | Column chromatography | Countercurrent crystallization | 30% time savings |
Despite promising advances, the compound's industrial adoption remains limited to high-value pharmaceutical intermediates where its coupling efficiency justifies premium pricing. Production scale-up beyond kilogram quantities awaits breakthroughs in catalyst recycling and ambient-stable formulations [2] [5].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0